molecular formula C21H24N4O7S B2363393 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 872881-58-8

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2363393
CAS No.: 872881-58-8
M. Wt: 476.5
InChI Key: HFFGLSZVEUUIPX-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . It also contains an oxazinan ring, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and an alkyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. Without more specific information, it’s hard to provide a detailed analysis .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Research has shown that derivatives of the compound exhibit potent enzyme inhibitory activity. For instance, compounds with similar structural elements have been identified as competitive inhibitors against caspase-3, a crucial enzyme in apoptosis (Jiang & Hansen, 2011).
  • Another study synthesized and evaluated sulfonamides bearing the benzodioxane moiety for their antibacterial potential. These compounds displayed significant therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Neuroprotective and Antimicrobial Applications

  • A related investigation focused on synthesizing new sulfonamides with benzodioxane and acetamide moieties, finding substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
  • A study on sulfonamides also revealed their potential in the development of drugs against COVID-19, demonstrating their versatility in addressing current healthcare challenges (Fahim & Ismael, 2021).

Molecular Design and Drug Development

  • The synthesis and biological screening of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety have shown potential in drug development, with applications in enzyme inhibition and antibacterial activities (Irshad et al., 2016).
  • Further research in this area includes the development of novel sulfonamides for targeted drug delivery, highlighting the compound's role in advanced pharmaceutical applications (Brewster et al., 1991).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and handling procedures. Without more specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its current applications and challenges. Potential areas of interest could include improving its synthesis, studying its reactivity, or exploring new applications .

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c26-20(23-13-15-3-1-6-22-12-15)21(27)24-14-19-25(7-2-8-32-19)33(28,29)16-4-5-17-18(11-16)31-10-9-30-17/h1,3-6,11-12,19H,2,7-10,13-14H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFGLSZVEUUIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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